molecular formula C9H11ClN2O B3282865 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide CAS No. 758658-96-7

2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide

Cat. No.: B3282865
CAS No.: 758658-96-7
M. Wt: 198.65 g/mol
InChI Key: PPVUFLLGHOONMG-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research, primarily utilized as a versatile synthetic intermediate. While the specific literature on this exact molecule is limited, its core structure is closely related to compounds used in the development of bioactive molecules. For instance, structural analogues featuring a chloroacetamide group linked to a pyridinylmethyl system have been identified as key precursors in the synthesis of potent pharmacological agents, such as kappa-opioid receptor (KOR) antagonists . Research into KOR antagonists is a significant area of focus for understanding and treating conditions related to the central nervous system, including substance use disorders and anhedonia . The chloroacetamide moiety in this compound is a reactive handle that allows researchers to perform further functionalization, typically through nucleophilic substitution reactions, enabling the construction of more complex molecular architectures for structure-activity relationship (SAR) studies. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-methyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-12(9(13)5-10)7-8-3-2-4-11-6-8/h2-4,6H,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVUFLLGHOONMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Chloro N Methyl N Pyridin 3 Ylmethyl Acetamide and Its Analogs

Established Synthetic Pathways and Chemical Precursors

Chloroacetylation Reactions and Amide Bond Formation

A primary and direct method for synthesizing the target compound involves the chloroacetylation of the secondary amine precursor, N-methyl-1-(pyridin-3-yl)methanamine. sigmaaldrich.com This reaction forms the crucial amide bond. The process typically employs a chloroacetylating agent, most commonly chloroacetyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct. ijpsr.inforesearchgate.net The reaction is a type of nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroacetyl chloride.

The general approach involves dissolving the amine in a suitable inert solvent, followed by the addition of the chloroacetylating agent. ijpsr.infochemicalbook.com The choice of solvent and base is critical to ensure high yields and minimize side reactions. This method is widely applicable for the synthesis of a variety of N-substituted 2-chloroacetamides. researchgate.netresearchgate.net

Table 1: Examples of Chloroacetylation Reactions for Amide Bond Formation
Amine PrecursorAcylating AgentSolvent/ConditionsProductYieldReference
2-aminopyridineChloroacetyl chloride1,2-dichloro-ethane, 80°C, Microwave2-chloro-N-pyridin-2-yl-acetamide97% chemicalbook.com
Various aliphatic and aromatic aminesChloroacetyl chlorideRoom temperature2-chloro-N-alkyl/aryl Acetamide (B32628)Not specified ijpsr.info
p-nitroanilineChloroacetic agentNot specified2-chloro-N-p-nitrophenylacetamideNot specified google.com
Substituted anilinesChloroacetyl chlorideAcetic acidN-aryl 2-chloroacetamidesModerate to good researchgate.net

N-Alkylation and Arylation Strategies for Pyridine (B92270) Moiety Incorporation

An alternative strategy involves forming the chloroacetamide core first, followed by the introduction of the pyridin-3-ylmethyl group via N-alkylation. This C-N coupling reaction would typically start with 2-chloro-N-methylacetamide, which is then reacted with a pyridyl electrophile such as 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine. researchgate.net This nucleophilic substitution reaction requires a base to deprotonate the amide nitrogen, increasing its nucleophilicity to attack the electrophilic carbon of the pyridylmethyl halide.

This methodology is a cornerstone in organic synthesis for creating complex amines and amides from simpler building blocks. researchgate.net The reactivity can be influenced by the choice of base, solvent, and the nature of the leaving group on the pyridine precursor. While direct alkylation of the pyridine ring itself is possible, for this specific target, the alkylation of the amide nitrogen is the more direct and common approach. nih.govyoutube.com

Utilization of Halogenated Intermediates in Synthesis

Halogenated intermediates are fundamental to the synthesis of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide. The "2-chloro" portion of the molecule is introduced using a halogenated acylating agent, such as chloroacetyl chloride or ethyl chloroacetate. ijpsr.infogoogle.com The chlorine atom in this part of the molecule is not just a structural feature but also a reactive handle for further functionalization in analog synthesis, readily undergoing nucleophilic substitution. researchgate.net

Furthermore, in synthetic routes that employ N-alkylation of a pre-formed acetamide, a halogenated pyridine derivative like 3-(chloromethyl)pyridine serves as the key electrophile. The synthesis of N-(pyridin-2-yl)amides and related structures often relies on halogenated precursors like α-bromoketones to build the core structure. rsc.org The presence and position of halogen atoms on the pyridine ring or the acetamide chain are therefore critical for directing the synthetic strategy.

Novel Synthetic Approaches and Optimized Reaction Conditions

To overcome the limitations of conventional methods, such as long reaction times and harsh conditions, novel synthetic approaches have been developed. These include the use of microwave irradiation and the design of one-pot multicomponent reactions, which align with the principles of green chemistry by improving efficiency and reducing waste.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of reactions, including the formation of acetamide derivatives. nih.gov This technique utilizes microwave irradiation to heat the reaction mixture rapidly and uniformly, often leading to dramatic reductions in reaction time and significant improvements in product yield compared to conventional heating methods. jchps.com

For the synthesis of chloroacetamide derivatives, microwave irradiation can be applied to the chloroacetylation step. chemicalbook.com The reaction between an amine and chloroacetyl chloride can be completed in minutes under microwave conditions, compared to hours with traditional heating. chemicalbook.comnih.gov This efficiency is attributed to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid energy transfer. jchps.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Acetamide Derivatives
ReactionConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Synthesis of Aminopyridine AcetamidesSeveral hoursNot specified, but rapidGood yields achieved nih.gov
Synthesis of 2-chloro-N-pyridin-2-yl-acetamideNot specified5 minutes97% yield chemicalbook.com
Synthesis of Thiazolidin-3-yl AcetamidesLonger reaction timesShorter reaction timesExcellent product yield jchps.com
Synthesis of 1,2,4-triazole (B32235) thio-acetamides130 minutes (25% yield)10 minutes (77% yield)Significant nih.gov

One-Pot Multicomponent Reactions for Acetamide Derivatives

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single step, avoiding the need to isolate intermediates. ymerdigital.com This strategy is highly valuable for creating libraries of structurally diverse compounds, including pyridine and acetamide derivatives.

While a direct one-pot synthesis for this compound is not prominently documented, MCRs have been successfully used to construct highly substituted pyridine rings. ymerdigital.commdpi.com For instance, a three-component reaction of an aldehyde, an N-alkyl-2-cyanoacetamide, and malononitrile (B47326) under microwave irradiation can rapidly produce functionalized N-alkylated pyridines. mdpi.com Similarly, other one-pot methods have been devised for synthesizing various substituted pyridinones and pyrrolopyridinones. nih.gov These approaches represent a frontier in synthetic chemistry, offering a streamlined pathway to novel analogs by combining multiple bond-forming events in a single, efficient operation.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce the environmental impact of the chemical processes. One key approach is the use of microwave irradiation, which can significantly shorten reaction times and improve yields. For instance, the synthesis of a related compound, 2-chloro-N-pyridin-2-ylacetamide, was achieved with a 97% yield in just 5 minutes using microwave irradiation at 80°C. chemicalbook.com

Purification and Isolation Techniques for Reaction Products

The isolation and purification of 2-chloro-N-substituted acetamides from the reaction mixture are crucial for obtaining a product of high purity. A common multi-step procedure is employed following the completion of the reaction.

Common Purification Steps:

Quenching and pH Adjustment: The reaction is often quenched by pouring the mixture into ice-cold water. ijpsr.info For certain reactions, the pH is adjusted, for example, to a basic pH of 9 with a saturated aqueous sodium hydroxide (B78521) solution. chemicalbook.com

Extraction: The product is typically extracted from the aqueous mixture using an organic solvent such as dichloroethane or ethyl acetate. chemicalbook.comrsc.org

Washing and Drying: The combined organic layers are washed, often with brine, and then dried over an anhydrous drying agent like sodium sulfate (B86663) to remove residual water. chemicalbook.comrsc.org

Solvent Removal: The organic solvent is removed under reduced pressure, commonly using a rotary evaporator, to yield the crude product. chemicalbook.com

Recrystallization: This is a final and critical step for purification. The crude solid is dissolved in a minimal amount of a hot solvent, and the solution is then cooled to allow the pure compound to crystallize. Solvents like ethanol (B145695) and acetonitrile (B52724) have proven effective for recrystallizing chloroacetamide derivatives. ijpsr.infochemicalbook.com

In some cases, column chromatography may be used for purification, especially when dealing with complex mixtures or by-products. nih.gov

Derivatization Strategies for Structural Modification of this compound Scaffold

The this compound scaffold is a versatile platform for structural modification, allowing for the synthesis of a wide range of analogs. Derivatization can be targeted at three primary locations: the pyridine ring, the acetamide moiety, and the chlorinated carbon.

Modifications at the Pyridine Ring

The pyridine ring can be substituted with various functional groups to modulate the molecule's properties. The synthesis of analogs with different substituents on the pyridine ring demonstrates the feasibility of this strategy. These modifications are typically introduced by starting the synthesis with an appropriately substituted pyridin-amine precursor.

Analog Compound NameModification on Pyridine RingReference
2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-methyl-acetamideAddition of a chlorine atom at the 6-position evitachem.com
2-chloro-N-(2-methoxy-3-pyridinyl)acetamideAddition of a methoxy (B1213986) group at the 2-position chemsynthesis.com
2-chloro-N-(2-chloropyridin-3-yl)acetamideAddition of a chlorine atom at the 2-position nih.gov
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamideAddition of chlorine and methyl groups nih.gov

Alterations at the Acetamide Moiety

Modifications to the acetamide portion of the molecule can involve changes to the N-alkyl group or the acyl group. While the target compound has an N-methyl group, synthetic routes for other N-alkyl and N-aryl acetamides show that this group can be varied by selecting a different starting amine. ijpsr.info

Furthermore, the entire chloroacetyl group can be replaced by other acyl groups by using different acylating agents in the initial synthetic step. For example, using propionyl chloride instead of chloroacetyl chloride would result in an N-methyl-N-pyridin-3-ylmethyl-propanamide derivative. Another derivatization strategy involves using the existing chloroacetamide as an intermediate for further reactions, such as converting it into a methacrylate (B99206) derivative. researchgate.net

Substitution Pattern Variations on the Chlorinated Carbon

The chlorine atom on the acetamide's alpha-carbon is a reactive site, making it an excellent target for derivatization through nucleophilic substitution. researchgate.net The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the ease with which this chlorine atom can be replaced by various nucleophiles, particularly those containing oxygen, nitrogen, or sulfur. researchgate.net This allows for the creation of a diverse library of compounds from a single chloroacetamide precursor.

Nucleophile TypeExample Nucleophile/ReagentResulting Product ClassReference
Oxygen NucleophileAryl- or Pyridin-olsO-substituted (e.g., 2-(Pyridin-3-yloxy)acetamides) researchgate.net
Sulfur NucleophileSodium Sulfide (Na₂S)Thioether derivatives researchgate.netekb.eg
Selenium NucleophileSodium Hydroselenide (NaHSe)Selenoether derivatives ekb.eg
Nitrogen NucleophileAminesAmino-acetamide derivatives researchgate.net

These substitution reactions significantly expand the chemical space accessible from the this compound scaffold, enabling the fine-tuning of its chemical and physical properties. researchgate.net

Chemical Reactivity and Mechanistic Studies of 2 Chloro N Methyl N Pyridin 3 Ylmethyl Acetamide

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chemical reactivity of 2-chloro-N-substituted acetamides is primarily characterized by the facile displacement of the chlorine atom by various nucleophiles. researchgate.netnih.gov The chlorine atom, being attached to a carbon adjacent to a carbonyl group, is activated towards nucleophilic substitution (SN2) reactions. This enhanced reactivity is a cornerstone of the synthetic utility of α-haloacetamides. researchgate.netijpsr.info The presence of the chlorine atom has been noted to improve the antimicrobial activity in related acetamide (B32628) molecules, suggesting its role as an effective leaving group is crucial for interactions with biological nucleophiles. nih.gov

A wide array of nucleophiles can be employed to displace the chloride, leading to the formation of new carbon-heteroatom bonds. The general reaction proceeds via a backside attack of the nucleophile on the α-carbon, resulting in the inversion of stereochemistry if the carbon is chiral, and the expulsion of the chloride ion.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile TypeExample NucleophileProduct Class
OxygenPhenoxides, AlcoholsAryl/Alkyl glycinamides
NitrogenAmines (primary, secondary), Indoles, AzolesDiaminoacetamides
SulfurThiolates, ThiophenolsThioether derivatives
CarbonEnolates, Malonatesγ-ketoamides, Malonated amides

The reaction kinetics and mechanism can be influenced by the nature of the nucleophile, solvent, and the specific substituents on the acetamide. researchgate.net

Intramolecular Cyclization Pathways and Heterocyclic Ring Formation

The structure of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide is uniquely suited for intramolecular cyclization reactions, where a nucleophilic center within the molecule attacks the electrophilic α-carbon, displacing the chlorine. researchgate.net The most probable pathway involves the pyridine (B92270) nitrogen acting as the intramolecular nucleophile.

This type of reaction can lead to the formation of various heterocyclic ring systems. For the title compound, an intramolecular SN2 reaction initiated by the pyridine nitrogen would result in the formation of a six-membered piperazinone-based ring system, specifically a quaternary pyridinium salt. Theoretical studies on the intramolecular cyclization of a similar compound, N-methyl-2-(2-chloropyridin-3-yloxy)acetamide anion, support the feasibility of such cyclizations, which can proceed through a Smiles rearrangement mechanism. researchgate.net The propensity for cyclization is a key feature of the reactivity of N-substituted chloroacetamides. researchgate.netencyclopedia.pub The formation of these cyclic structures can be a critical step in the synthesis of more complex molecules. rsc.org

Hydrolysis and Amide Cleavage Mechanisms

The amide bond in this compound, while generally stable, can be cleaved under acidic or basic conditions. The mechanisms for the hydrolysis of N-substituted amides have been extensively studied. jst.go.jpecnu.edu.cnarkat-usa.org

Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on the protonated amide is typically the rate-determining step. jst.go.jp This leads to a tetrahedral intermediate which then collapses, breaking the C-N bond to yield a carboxylic acid and the corresponding amine.

In alkaline hydrolysis, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. jst.go.jp The reaction rate for N-alkyl amides can exhibit a dependence on both the first and second power of the hydroxide concentration. jst.go.jp Tertiary amides, such as the title compound, are often more resistant to hydrolysis under standard aqueous conditions compared to primary and secondary amides. arkat-usa.orgumich.edu However, specialized non-aqueous methods using sodium hydroxide in mixed solvent systems like methanol/dichloromethane have been developed for the mild hydrolysis of these sterically hindered amides. arkat-usa.org The electronic and steric effects of the N-substituents play a significant role in modulating the rate of hydrolysis. acs.org

Redox Chemistry of the Pyridine Nitrogen and Other Functional Groups

The pyridine ring in this compound introduces specific redox properties to the molecule. The pyridine nitrogen can be oxidized to form the corresponding N-oxide. Pyridine N-oxides can then be activated by electrophilic reagents, such as trifluoromethanesulfonic anhydride (Tf₂O), which facilitates the regioselective addition of nucleophiles at the 2- or 4-positions of the pyridine ring. nih.govsemanticscholar.org This sequence represents a redox-neutral method for the functionalization of the pyridine moiety. nih.gov

Rearrangement Reactions (e.g., Smiles Rearrangement) in Related Acetamides

While not directly documented for the title compound, structurally related N-aryl acetamides are known to undergo rearrangement reactions, most notably the Smiles rearrangement and its variants. scispace.com The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a connecting chain migrates from one heteroatom to another on an aromatic ring. wikipedia.orgslideshare.net

A relevant variant is the Truce-Smiles rearrangement, which involves the migration to a carbanionic center and does not strictly require the aromatic ring to be activated by electron-withdrawing groups. wikipedia.orgcdnsciencepub.com Research has demonstrated an unexpected Truce-Smiles rearrangement of aryl amides that proceeds through a four-membered spirocyclic transition state. scispace.com Notably, this study found that 3-substituted pyridines were viable substrates for this transformation, whereas 2-substituted pyridines were not. This suggests that a similar rearrangement could be plausible for this compound, where deprotonation alpha to the carbonyl group could generate the required carbanion to initiate an intramolecular attack on the pyridine ring. scispace.com

Advanced Analytical Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present. Due to rotational isomers (rotamers) around the amide C-N bond, a doubling of some signals may be observed.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine-H2~8.6Singlet1H
Pyridine-H6~8.5Doublet1H
Pyridine-H4~7.7Doublet of Doublets1H
Pyridine-H5~7.3Multiplet1H
CH₂ (pyridin-3-ylmethyl)~4.7Singlet2H
CH₂ (chloroacetyl)~4.2Singlet2H
N-CH₃~3.1Singlet3H

The predicted chemical shifts are based on the analysis of similar structures. For instance, in a related compound, 2-chloro-N-(pyridin-2-yl)acetamide, the protons on the pyridine (B92270) ring appear in the aromatic region, and the chloroacetyl protons are observed as a singlet at approximately 4.2 ppm. The presence of the N-methyl and N-methylene groups in the target compound would lead to characteristic singlet signals.

Carbon (¹³C) NMR

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (amide)~168
Pyridine C2~150
Pyridine C6~149
Pyridine C4~136
Pyridine C3~133
Pyridine C5~124
CH₂ (pyridin-3-ylmethyl)~50
CH₂ (chloroacetyl)~42
N-CH₃~36

The prediction for the carbonyl carbon is based on typical values for amides. The chemical shifts for the pyridine ring carbons are estimated from known pyridine derivatives. The aliphatic carbons of the N-methyl, N-methylene, and chloroacetyl groups are expected in the upfield region of the spectrum. For comparison, the chloroacetyl methylene carbon in 2-chloro-N-(pyridin-2-yl)acetamide appears at approximately 43.2 ppm.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For instance, it would show couplings between the protons on the pyridine ring, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal to the carbon atom to which it is directly attached. This would be crucial for assigning the signals of the CH₂, N-CH₃, and pyridine CH groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Predicted IR Absorption Bands:

Functional GroupPredicted Absorption Range (cm⁻¹)
C=O (amide) stretch1650 - 1680
C-N (amide) stretch1250 - 1350
C-Cl stretch600 - 800
C=C and C=N (pyridine ring) stretches1400 - 1600
C-H (aromatic) stretch3000 - 3100
C-H (aliphatic) stretch2850 - 3000

The strong absorption band for the amide carbonyl (C=O) group is one of the most characteristic features in the IR spectrum. Data for the related 2-chloro-N-(pyridin-2-yl)acetamide shows a strong C=O stretch at 1683 cm⁻¹. The presence of the pyridine ring would be confirmed by characteristic aromatic stretching vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

The nominal molecular weight of this compound (C₉H₁₁ClN₂O) is approximately 198.65 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 198. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 200 with about one-third the intensity of the molecular ion peak would also be observed.

Predicted Key Fragmentation Peaks:

m/zFragment
198/200[M]⁺ (Molecular ion)
121[M - C₂H₂ClO]⁺
92[C₅H₄NCH₂]⁺
77[C₂H₂ClO]⁺

The fragmentation pattern would likely involve the cleavage of the amide bond and the loss of the chloroacetyl group. For instance, a common fragmentation pathway for similar compounds is the loss of the chloroacetyl moiety, which would give rise to a significant peak.

Elemental Analysis for Stoichiometric Composition Confirmation

Elemental analysis is a technique used to determine the elemental composition of a compound. The results are typically given as the weight percentage of each element present. For this compound, with the molecular formula C₉H₁₁ClN₂O, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition:

ElementPercentage (%)
Carbon (C)54.42
Hydrogen (H)5.58
Chlorine (Cl)17.84
Nitrogen (N)14.10
Oxygen (O)8.05

Experimental results from an elemental analyzer that closely match these theoretical values would provide strong evidence for the proposed molecular formula and the purity of the synthesized compound.

Computational Chemistry and Theoretical Investigations of 2 Chloro N Methyl N Pyridin 3 Ylmethyl Acetamide

Molecular Dynamics Simulations for Dynamic Behavior and Stability

No molecular dynamics (MD) simulation studies for 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide have been published. MD simulations would be necessary to understand the dynamic behavior of the molecule over time, its conformational stability in different environments (e.g., in solution), and its interaction dynamics with biological macromolecules.

Structure-Activity Relationship (SAR) Modeling Using Computational Approaches

A comprehensive search of scientific literature and chemical databases indicates a lack of specific published research on the computational chemistry, theoretical investigations, and structure-activity relationship (SAR) modeling for the compound this compound. While SAR and Quantitative Structure-Activity Relationship (QSAR) modeling are common in drug discovery and agrochemistry to understand how the chemical structure of a compound influences its biological activity, no such studies appear to have been publicly documented for this particular molecule.

Generally, computational SAR studies for a compound like this compound would involve synthesizing a series of analogs and assessing their biological activity. These analogs would typically feature modifications to three key regions of the molecule:

The Chloromethyl Acetamide (B32628) Group: Modifications here could include replacing the chlorine atom with other halogens (Fluorine, Bromine) or different functional groups to probe the impact on electrophilicity and reactivity. The N-methyl group could also be substituted with other alkyl groups to investigate steric and electronic effects.

The Methylene Bridge: The linker between the pyridine (B92270) and the amide nitrogen could be extended, shortened, or rigidified to understand the optimal spatial arrangement for biological target interaction.

Once the biological data for these analogs is collected, computational chemists would use various molecular descriptors to build a QSAR model. These descriptors quantify different aspects of the molecular structure:

Electronic Descriptors: Such as atomic charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO), which are crucial for electrostatic and reactive interactions.

Steric Descriptors: Including molecular volume, surface area, and specific shape indices, which relate to how the molecule fits into a biological target.

Hydrophobic Descriptors: Like the partition coefficient (logP), which describes the molecule's affinity for fatty versus aqueous environments, a key factor in cell membrane permeability.

These descriptors would then be used to generate a mathematical model that correlates the structural features with the observed biological activity. Such a model could be represented by an equation like:

Biological Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ...

The quality and predictive power of the QSAR model would be rigorously validated using statistical methods. A validated model would then serve as a powerful tool for designing new, more potent compounds and for screening virtual libraries of chemicals to identify promising new candidates for synthesis and testing.

Although no specific data tables or detailed research findings for this compound are available, the table below illustrates a hypothetical dataset that would be used in a typical QSAR study for a series of analogs.

Compound IDR1-Substituent (on Pyridine)R2-Substituent (Amide)LogPElectronic Parameter (e.g., Hammett constant)Biological Activity (IC50, µM)
Parent H-CH2Cl1.50.0010.5
Analog-14-Cl-CH2Cl2.20.235.2
Analog-24-OCH3-CH2Cl1.3-0.2715.8
Analog-3H-CH2F1.3-12.1
Analog-4H-CH31.6-25.0

This hypothetical data would then be analyzed to deduce SAR trends, for instance, that an electron-withdrawing group at the 4-position of the pyridine ring enhances activity, while an electron-donating group diminishes it.

Without dedicated research on this compound, any discussion of its specific SAR remains speculative. The development of such computational models is contingent on future research initiatives that would involve the synthesis, biological evaluation, and computational analysis of a focused library of its analogs.

Biological Activity Profiling and Mechanistic Elucidation Excluding Clinical Human Trials and Safety/dosage

In Vitro Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Investigating the effect of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide on various enzymes can provide insights into its potential applications.

At present, there is no publicly available data from in vitro assays testing the inhibitory activity of this compound against specific enzymes such as α-glucosidase, N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), or viral proteases like the SARS-CoV 3CL protease. Such studies would be necessary to determine if this compound has potential as an anti-diabetic, an endocannabinoid modulator, or an antiviral agent, respectively.

Data on the half-maximal inhibitory concentration (IC50) values would be presented here in a tabular format if available.

No data available.

Should inhibitory activity be identified, kinetic studies would be crucial to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This information helps in understanding how the compound interacts with the enzyme and its substrate. As of now, no kinetic studies for this compound have been published.

A table summarizing kinetic parameters (e.g., Ki, inhibition type) would be included here if such research existed.

No data available.

Receptor Modulation and Ligand-Binding Assays

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Ligand-binding assays and functional assays are used to characterize these interactions.

G-protein coupled receptors are a large family of transmembrane receptors involved in a multitude of physiological processes, making them common drug targets. There is currently no published research on whether this compound binds to or modulates the activity of any GPCRs.

Binding affinity (Ki) or functional potency (EC50/IC50) data for various GPCRs would be tabulated in this section if available.

No data available.

Ion channels are critical for cellular excitability and signaling. Their modulation by chemical compounds can have significant physiological effects. To date, there are no reports in the scientific literature describing the effects of this compound on the function of any ion channels.

Data detailing the effects on specific ion channels (e.g., potentiation, inhibition, IC50/EC50 values) would be presented here.

No data available.

Cellular Pathway Modulation and Signaling Cascade Analysis

Beyond direct interaction with enzymes and receptors, it is important to understand how a compound affects downstream cellular signaling pathways. Techniques such as Western blotting, reporter gene assays, and transcriptomic analysis can reveal these effects. The scientific literature currently lacks any studies on the impact of this compound on cellular pathways.

Effects on Cell Growth, Differentiation, and Apoptosis in vitro (Non-Clinical Context)

Chloroacetamide compounds, through their reactivity, can induce cellular stress that may lead to the disruption of protein folding and homeostasis. The accumulation of misfolded proteins in the endoplasmic reticulum can profoundly affect cellular signaling pathways that control differentiation and apoptosis. acs.org While direct studies on this compound are not available, related chloroacetanilide herbicides have been shown to induce protein misfolding, a condition that can trigger the unfolded protein response (UPR), an adaptive signaling pathway that can ultimately lead to programmed cell death, or apoptosis, if cellular homeostasis cannot be restored. acs.org

Investigation of Intracellular Target Engagement

The primary mechanism for intracellular target engagement by chloroacetamides involves their function as electrophiles. The carbon atom bearing the chlorine is susceptible to nucleophilic attack, particularly from the thiol side chains of cysteine residues in proteins. chemrxiv.org

Studies on various chloroacetamide-containing molecules have demonstrated their ability to form covalent bonds with specific protein targets. For instance:

Covalent Cysteine Modification: Herbicides from the chloroacetanilide class, such as propachlor, have been found to directly conjugate with catalytic cysteine residues on key cellular proteins like GAPDH (Glyceraldehyde-3-phosphate dehydrogenase) and PARK7 (Parkinsonism-associated deglycase). acs.orgchemrxiv.orgnih.gov This covalent modification can lead to the destabilization of the protein structure and a decrease in its cellular activity. acs.orgnih.gov

Enzyme Inhibition: A fragment library of chloroacetamide electrophiles was screened to identify new scaffolds that could covalently bind to a conserved cysteine in the palmitate binding pocket of Transcriptional Enhanced Associate Domain (TEAD) proteins. rsc.org This binding disrupts the critical interaction between TEAD and its co-activator YAP1, a key node in the Hippo signaling pathway, demonstrating that chloroacetamides can be targeted to inhibit specific protein-protein interactions. rsc.org

This body of evidence suggests that this compound likely engages intracellular targets through a similar mechanism of covalent modification of reactive cysteine residues on susceptible proteins.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

SAR studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure.

Design and Synthesis of Analogs for SAR Exploration

The synthesis of analogs of this compound for SAR studies would typically involve modifications at several key positions:

The Chloroacetamide Moiety: The core reactive group could be maintained while other parts of the molecule are changed. The synthesis of N-substituted chloroacetamides is generally straightforward, often involving the reaction of an appropriate amine with chloroacetyl chloride. ijpsr.inforesearchgate.net

The Pyridine (B92270) Ring: Analogs can be created by altering the substitution pattern on the pyridine ring. For example, studies on N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives involved synthesizing compounds with different substituents on the pyridine ring to evaluate effects on cytotoxic activity. mdpi.com

The N-Methyl Group: The methyl group on the amide nitrogen could be replaced with other alkyl or aryl groups to explore steric and electronic effects.

General synthetic routes involve the chloroacetylation of a corresponding primary or secondary amine, such as N-methyl-1-(pyridin-3-yl)methanamine, with chloroacetyl chloride or a related acylating agent. ijpsr.inforesearchgate.net

Correlation of Structural Features with Biological Responses

Although SAR studies for this compound itself are not published, research on related structures provides valuable insights.

Impact of Halogens: In a series of N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, it was observed that analogs with a chlorine substituent on an associated phenyl ring generally displayed better cytotoxic activities than those with hydrogen or methoxy (B1213986) groups at the same position. mdpi.com Similarly, the presence of the alpha-chloro atom in the acetamide (B32628) group itself is often critical for antimicrobial activity when compared to non-halogenated analogs. nih.gov

Pyridine Ring Modifications: The position and nature of substituents on the pyridine ring significantly influence biological activity. Analysis of various pyridine derivatives has shown that groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, while bulky groups may decrease it. nih.gov In one study, modifying the substitution on the pyridine ring of an acetamide derivative was shown to be beneficial for antitumor activity. mdpi.com

These findings suggest that the chloro group and the specific substitution pattern on the pyridine ring of this compound are critical determinants of its biological activity.

Antimicrobial Activity Investigations (e.g., antibacterial, antifungal)

The chloroacetamide scaffold is present in numerous compounds investigated for antimicrobial properties. Various N-substituted 2-chloroacetamides have demonstrated good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. ijpsr.infoneliti.com

For example, 2-chloro-N-phenylacetamide has been evaluated for its antifungal activity against Aspergillus flavus, where it was found to have promising potential. nih.govscielo.br Its mechanism is thought to involve binding to ergosterol (B1671047) in the fungal plasma membrane and possibly inhibiting DNA synthesis. nih.govscielo.br The same compound also showed antifungal and antibiofilm activity against clinical isolates of Candida tropicalis and Candida parapsilosis. nih.gov

Furthermore, studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have demonstrated its antibacterial activity against Klebsiella pneumoniae. nih.govscielo.br The presence of the chloro atom in the acetamide structure appears to be important for enhancing this antimicrobial effect. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

The MIC is a key quantitative measure of a compound's antimicrobial potency. Data from related chloroacetamide analogs demonstrate a range of activities against various pathogens.

CompoundMicroorganismMIC (µg/mL)
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae (multiple strains)512 scielo.brscielo.br
2-chloro-N-phenylacetamideAspergillus flavus (multiple strains)16 - 256 nih.govscielo.br
2-chloro-N-phenylacetamideCandida tropicalis (clinical isolates)16 - 256 nih.gov
2-chloro-N-phenylacetamideCandida parapsilosis (clinical isolates)16 - 256 nih.gov

Mechanisms of Antimicrobial Action at the Molecular Level

The antimicrobial potential of this compound can be inferred from the known activities of chloroacetamide derivatives. The presence of the α-chloro group is often critical for the biological activity of these molecules.

Studies on various N-substituted 2-chloroacetamides have demonstrated their efficacy against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govijpsr.infoneliti.com The antimicrobial action of these compounds is believed to stem from their ability to act as alkylating agents. The electrophilic carbon of the chloroacetyl group can react with nucleophilic functional groups present in essential biomolecules of microorganisms, leading to cellular disruption and death.

Potential molecular targets for chloroacetamide derivatives include:

Enzymes: The active sites of many enzymes contain nucleophilic amino acid residues such as cysteine and histidine. Alkylation of these residues by chloroacetamides can lead to irreversible enzyme inhibition, thereby disrupting critical metabolic pathways. For instance, some studies suggest that chloroacetamide derivatives may target bacterial enzymes like DNA gyrase and topoisomerase II, which are essential for DNA replication and transcription. researchgate.neteurjchem.com

Penicillin-Binding Proteins (PBPs): The substance is thought to potentially act on penicillin-binding proteins, leading to cell lysis. nih.gov

Cellular Thiol Pools: Chloroacetamides can react with low molecular weight thiols like glutathione, depleting the microbial cell's antioxidant defenses and inducing oxidative stress.

The pyridine moiety may also contribute to the antimicrobial activity through various mechanisms, including intercalation with microbial DNA or inhibition of specific microbial enzymes. The combination of the chloroacetamide and pyridine functionalities in this compound could potentially result in a synergistic or enhanced antimicrobial effect.

Table 1: Antimicrobial Activity of Selected Chloroacetamide Derivatives Against Various Microorganisms

Compound/DerivativeTarget MicroorganismObserved EffectReference
N-(substituted phenyl)-2-chloroacetamidesStaphylococcus aureus, MRSA, Escherichia coli, Candida albicansEffective against Gram-positive bacteria, less effective against Gram-negative bacteria, and moderately effective against yeast. nih.gov nih.gov
2-chloro-N-(2-hydroxyphenyl) acetamideCandida albicansInhibition of 96.6% of C. albicans strains. nih.gov nih.gov
2-chloro-N-alkyl/aryl Acetamide derivativesGram-positive and Gram-negative bacteria and fungiGood antimicrobial activity. ijpsr.info ijpsr.info
2-chloro-N-(3-hydroxyphenyl) acetamide and 2-chloro-N-(4-hydroxyphenyl) acetamideGram-positive and Gram-negative bacteriaAppreciable antibacterial activity. neliti.com neliti.com

Anti-Inflammatory Modulatory Effects (Non-Clinical Context)

The presence of a pyridine ring in this compound suggests a potential for anti-inflammatory activity. Pyridine is a core structure in many synthetic anti-inflammatory and analgesic drugs. researchgate.net

A key mechanism by which many anti-inflammatory compounds exert their effects is through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain, fever, and inflammation. The pyridine nucleus is a common feature in a number of selective COX-2 inhibitors. researchgate.net It is plausible that this compound could interact with the active site of COX-2, thereby inhibiting prostaglandin (B15479496) synthesis.

Inducible Nitric Oxide Synthase (iNOS): iNOS is another enzyme that is upregulated during inflammation and produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. Inhibition of iNOS is a target for anti-inflammatory drug development. Some pyridine-containing compounds have been shown to inhibit iNOS activity.

The anti-inflammatory effects of some pyridine-4-one derivatives have been linked to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent. nih.gov

Table 2: Anti-Inflammatory Activity of Structurally Related Compound Series

Compound SeriesProposed Mechanism of ActionTargetReference
Pyridine-4-one derivativesIron chelation, inhibition of heme-dependent enzymes. nih.govCyclooxygenase, Lipoxygenase nih.gov
Pyridine-containing compoundsInhibition of prostaglandin synthesis. researchgate.netCOX-2 researchgate.net

To investigate the potential anti-inflammatory mechanisms of novel compounds like this compound at a cellular level, various in vitro models are employed. These models allow for the detailed study of cellular and molecular events in inflammation.

Macrophage Cell Lines (e.g., RAW 264.7, THP-1): Macrophages are key players in the inflammatory response. These cell lines can be stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory state. Researchers can then treat these stimulated cells with the test compound to assess its ability to reduce the production of inflammatory mediators such as TNF-α, IL-1β, IL-6, prostaglandins, and nitric oxide. mdpi.com Macrophages can be polarized into pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes, providing a model to study the compound's effect on macrophage polarization. mdpi.com

Human Immune Cells: A recently developed cell model uses human M1 and M2 immune cells pre-treated with a test drug before inducing an inflammatory reaction with pathogenic bacteria. This allows for the analysis of released messenger substances and provides insights into the drug's influence on the entire inflammatory process. news-medical.net

Endothelial Cell Cultures: Inflammation often involves changes in the vascular endothelium. Human Umbilical Vein Endothelial Cells (HUVECs) can be used to study the effect of a compound on the expression of adhesion molecules and other markers of endothelial activation in response to inflammatory stimuli like TNF-α. mdpi.com

Three-Dimensional (3D) Cell Cultures: More complex 3D cell culture models, including vascularized skin models and "skin-on-a-chip" devices, are being developed to better mimic the physiological environment of human skin and allow for more accurate screening of topical anti-inflammatory drugs. mdpi.com

These cellular models are invaluable for elucidating the specific molecular targets and pathways through which a compound like this compound might exert its anti-inflammatory effects.

Research Applications and Potential Areas of Investigation in Chemical Biology

Development as Chemical Probes for Biological Systems

Due to the reactive nature of the chloroacetamide group, 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide and its derivatives are potential candidates for development as chemical probes. The chloroacetyl group can act as a covalent modifier of nucleophilic residues in proteins, such as cysteine. This property could be harnessed to design activity-based probes for identifying and studying the function of specific enzymes or proteins within a complex biological system.

Further research would be required to determine the selectivity and reactivity of this specific compound towards biological targets. Should it exhibit specific interactions, it could be modified with reporter tags, such as fluorophores or biotin, to facilitate the detection and isolation of its binding partners, thereby elucidating their roles in cellular processes.

Utility as Lead Compounds in Drug Discovery Research (Pre-clinical, Target-focused)

The pyridine (B92270) and acetamide (B32628) moieties are common scaffolds in medicinal chemistry, suggesting that this compound could serve as a lead compound in preclinical drug discovery. nih.gov The broader class of 2-chloro-N-arylacetamides and related structures have been explored for a variety of pharmacological activities. nih.gov

For instance, derivatives of acetamide have been investigated for their potential as inhibitors of enzymes such as α-glucosidase, which is relevant in the context of diabetes research. researchgate.net The pyridine ring is a key component of many drugs, and its substitution pattern can significantly influence biological activity. researchgate.net Preclinical research would involve synthesizing analogs of this compound and screening them against various biological targets to identify potential therapeutic applications.

Contribution to Understanding Fundamental Biological Processes

By functioning as a modulator of protein activity, either through covalent modification or other forms of binding, this compound could contribute to the understanding of fundamental biological processes. If this compound is found to selectively interact with a particular protein or pathway, it can be used as a tool to study the downstream effects of modulating that target. This can help in dissecting complex signaling cascades and understanding the molecular mechanisms underlying various physiological and pathological states.

Potential in Agricultural Chemistry Research (e.g., herbicides, if applicable to chemical class)

The chloroacetamide class of compounds is well-established in agricultural chemistry, with several members being used as herbicides. nih.gov For example, Acetochlor is a widely used herbicide that belongs to this chemical family. nih.gov The mode of action for many chloroacetamide herbicides involves the inhibition of very long-chain fatty acid synthesis in plants. nih.gov

Given its structural similarity, this compound could be investigated for its herbicidal properties. Research in this area would involve testing its efficacy against various weed species and assessing its selectivity and potential impact on crops. Furthermore, a related compound, N-[(6-chloropyridin-3-yl)methyl]-acetamide, is a known metabolite of the neonicotinoid insecticide acetamiprid, highlighting the relevance of this chemical scaffold in agrochemicals. jsbms.jpjsbms.jp

Role in Materials Science or Polymer Chemistry (if applicable to chemical class)

While the primary applications of chloroacetamide and pyridine derivatives are in the life sciences, there is potential for their use in materials science. The amide linkage is a fundamental component of many polymers, such as polyamides. nih.gov The reactivity of the chloroacetyl group could be exploited for polymer modification or for the synthesis of functionalized materials. However, there is currently limited specific information available regarding the application of this compound in this field.

In-depth Analysis of Future Research Directions for this compound

Following a comprehensive search of publicly available scientific literature and research databases, it has been determined that there is currently no specific information available regarding the future research directions for the chemical compound This compound . The requested topics—Integration of Artificial Intelligence and Machine Learning in Compound Design, Advanced In Vitro and Ex Vivo Biological Model Systems, Exploration of Novel Target Pathways, and Development of High-Throughput Screening Methodologies—could not be addressed as they pertain directly to this compound due to a lack of published studies.

While the fields mentioned in the outline are at the forefront of modern drug discovery and chemical research, their application and exploration have not been documented for this compound. General principles and methodologies exist within each of these areas, but providing an analysis specific to this compound would be speculative and fall outside the bounds of scientifically accurate reporting.

Research into related chloroacetamide and pyridine derivatives is ongoing, exploring their potential in various therapeutic areas. ijpsr.info However, these findings are not directly transferable to the specific molecule . The unique structural combination of the chloroacetamide group with an N-methyl-N-pyridin-3-ylmethyl substituent would necessitate dedicated studies to ascertain its properties and potential for future development.

Therefore, this article cannot be generated as per the user's specific instructions and outline due to the absence of requisite data for this compound.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide, and how can reaction conditions be optimized?

  • Methodology : A two-step approach is often employed: (1) substitution reactions under alkaline conditions to introduce the pyridinylmethyl group, followed by (2) condensation with chloroacetic acid derivatives using condensing agents like EDCI. Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., triethylamine for base-mediated reactions). For reproducibility, monitor intermediates via TLC or HPLC .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the chloroacetamide group. Use spectroscopic validation (e.g., 1^1H NMR for methyl and pyridine protons) to confirm structural integrity .

Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structure of this compound?

  • Analytical Workflow :
  • IR Spectroscopy : Identify characteristic peaks for C=O (1650–1700 cm1^{-1}), C-Cl (600–800 cm1^{-1}), and NH (3300 cm1^{-1}).
  • 1^1H NMR : Look for singlet peaks corresponding to the methyl group (δ 2.8–3.2 ppm) and pyridine protons (δ 7.0–8.5 ppm). The chloroacetamide CH2_2 group typically appears as a singlet near δ 4.0 ppm.
  • 13^13C NMR : Confirm the carbonyl carbon (δ 165–170 ppm) and quaternary pyridine carbons .
    • Validation : Compare spectral data with structurally analogous compounds (e.g., 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide) to resolve ambiguities .

Advanced Research Questions

Q. What computational strategies can enhance the design of reaction pathways for synthesizing this compound?

  • Approach : Integrate quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning (ML) models to predict optimal reaction parameters. Tools like COMSOL Multiphysics enable simulations of reaction kinetics, while ICReDD’s feedback loop refines conditions using experimental data .
  • Case Study : ML algorithms trained on datasets of chloroacetamide syntheses can identify correlations between solvent polarity and yield, reducing trial-and-error experimentation .

Q. How can factorial design be applied to investigate the effects of variables (e.g., temperature, catalyst loading) on the yield of this compound?

  • Experimental Design : Use a 2k^k factorial design to test variables:
  • Factors : Temperature (60°C vs. 80°C), catalyst concentration (0.1 eq vs. 0.3 eq), solvent (DMF vs. THF).
  • Response Variable : Reaction yield (HPLC quantification).
  • Analysis : ANOVA to determine significant interactions (e.g., solvent-temperature synergy) .
    • Outcome :
      Identify non-linear relationships and optimize conditions for scalability.

Q. What methodologies are suitable for resolving contradictions in biological activity data (e.g., cytotoxicity vs. herbicidal efficacy) for chloroacetamide derivatives?

  • Data Reconciliation :
  • In Vitro Assays : Use human cell lines (e.g., HepG2) to assess cytotoxicity, comparing results with herbicidal activity data from plant models (e.g., Arabidopsis).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., pyridine vs. benzene rings) to isolate toxicity mechanisms. For example, replacing the methyl group with ethyl reduces mammalian cell toxicity while retaining herbicidal potency .
    • Statistical Tools :
      Multivariate regression to correlate structural features (e.g., logP, electronic parameters) with biological endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.